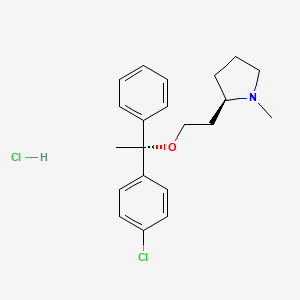

Clemastine hydrochloride

Description

Historical Trajectory and Initial Research Paradigms

The story of clemastine (B1669165) begins in the mid-20th century, a period marked by the development of numerous first-generation antihistamines.

Clemastine was first patented in the 1960s, with sources citing dates of 1960 and 1963. wikipedia.orginnovareacademics.in It entered medical use in 1967 and was commercially released by Sandoz under the brand name Tavegil® in some European countries. wikipedia.orginnovareacademics.in Global approval followed, with its first market approval in Japan in January 1970, with Novartis Pharma AG cited as the originator organization. patsnap.com

As a first-generation H1 antihistamine of the ethanolamine-derivative class, its primary mechanism of action involves competitively blocking histamine (B1213489) H1 receptors. wikipedia.orgdrugbank.com This action inhibits the effects of histamine, such as increased capillary permeability, vasodilation, and the constriction of smooth muscles in the gastrointestinal and respiratory tracts. drugbank.com Consequently, its initial therapeutic applications were focused on managing allergic conditions, including hay fever, allergic rhinitis, pruritus, and various allergic skin conditions like urticaria and dermatitis. innovareacademics.inpatsnap.comarabjchem.org

The research paradigm for clemastine began to shift significantly following a high-throughput screening that identified it as a potential remyelinating agent. nih.govnih.govfrontiersin.org This discovery marked a pivotal moment, redirecting scientific attention toward its effects within the central nervous system, largely independent of its antihistaminic properties.

Subsequent research has explored several non-H1 receptor-mediated mechanisms of action:

Muscarinic Receptor Antagonism: Studies suggest clemastine promotes the maturation of oligodendrocytes—the cells responsible for producing myelin in the CNS—by acting on M1 muscarinic receptors. mstrust.org.uk It has also been shown to activate extracellular signal-regulated kinase (ERK) signaling in oligodendrocyte progenitor cells (OPCs) via the muscarinic receptor 1 (CHRM1). frontiersin.orgnih.gov

Emopamil (B1663351) Binding Protein (EBP) Targeting: In the context of oncology, research has demonstrated that clemastine can attenuate the propagation of glioblastoma-initiating cells by targeting EBP, an enzyme involved in the cholesterol biosynthesis pathway. mdpi.com

Immunomodulation: Clemastine has been found to possess immunoregulatory functions. It can suppress innate immune responses by inhibiting the mitogen-activated protein kinase-extracellular signal-regulated kinase (MAPK-ERK) signaling pathway, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net This effect was observed to be independent of the H1 receptor. researchgate.net

Other Targets: Clemastine also acts as a functional inhibitor of acid sphingomyelinase (FIASMA). wikipedia.org

This evolution has transformed clemastine from a simple antihistamine into a complex pharmacological tool with multiple potential targets and therapeutic applications.

Discovery and Early Pharmaceutical Development

Contemporary Academic Significance and Research Repurposing

The ability of clemastine to engage with multiple biological pathways has made it a prime candidate for drug repurposing, with significant contemporary research focusing on its potential in a variety of diseases.

Neurological Disorders: The most prominent area of clemastine repurposing research is in neurology, particularly for demyelinating diseases like multiple sclerosis (MS). frontiersin.org It is being investigated for its potential to promote remyelination by encouraging the differentiation of OPCs into mature, myelin-producing oligodendrocytes. mstrust.org.uktocris.com Clinical trials have been conducted to assess its efficacy in MS, with some studies showing modest improvements in nerve impulse speed, while others have raised cautionary flags. wikipedia.orgmstrust.org.uk Beyond MS, its neuroprotective effects are being explored in models of stroke, traumatic brain injury, and spinal cord injury, where it has been shown to preserve white matter integrity and improve functional recovery. frontiersin.orgnih.govfrontiersin.org An ongoing clinical trial is also investigating if clemastine can improve white matter integrity and enhance antidepressant efficacy in late-life depression. clinicaltrials.gov

Oncology: The discovery of clemastine's effect on glioblastoma-initiating cells has opened a new avenue for cancer research. mdpi.com By targeting cell stemness, it represents a novel approach to mitigating the malignancy of aggressive brain tumors like glioblastoma. mdpi.com

Infectious Diseases: In vitro studies have indicated that clemastine possesses activity against a range of pathogens. researchgate.net Research has shown it can inhibit the growth of parasites such as Plasmodium, Leishmania, and Trypanosoma. researchgate.net Furthermore, hybrid molecules combining the chemical features of clemastine and tamoxifen (B1202) have been developed as potential leads for new antileishmanial drugs. rsc.org Clemastine has also demonstrated direct antiviral activity against SARS-CoV-2 in laboratory settings. researchgate.netsbgg.org.br

The table below summarizes key research findings related to the repurposing of clemastine.

| Research Area | Model/Study Type | Key Findings | Citations |

| Multiple Sclerosis | Clinical Trial (ReBUILD) | Showed a small improvement in the speed of nerve impulses in the optic nerve, suggesting myelin repair. | mstrust.org.uk |

| Glioblastoma | In vitro (Patient-derived cells) | Attenuated the stemness and suppressed the propagation of brain tumor-initiating cells (BTICs) by targeting the Emopamil Binding Protein (EBP). | mdpi.com |

| Stroke | Animal Model (MCAO) | Preserved white matter integrity, promoted neuronal survival, and accelerated functional recovery. | nih.govfrontiersin.org |

| Infectious Diseases | In vitro Assays | Demonstrated activity against Plasmodium, Leishmania, Trypanosoma, and SARS-CoV-2. | researchgate.net |

| Leishmaniasis | Chemical Synthesis & in vitro | Hybrid molecules of clemastine and tamoxifen showed high pan-activity against multiple Leishmania species. | rsc.org |

| Neuroinflammation | Animal and Human Cell Studies | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6) through inhibition of the ERK signaling pathway, independent of H1R. | researchgate.net |

| Spinal Cord Injury | Animal Model (Rat) | Preserved myelin integrity and improved functional recovery by enhancing OPC differentiation. | frontiersin.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO.ClH/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1H/t20-,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCKTGDSSBWLQE-MUCZFFFMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of Clemastine Hydrochloride

Stereoselective Synthesis Approaches

The synthesis of clemastine (B1669165) presents significant stereochemical challenges due to the presence of two chiral centers. researchgate.netrsc.org The (R,R)-isomer is recognized as the most active of the four possible diastereoisomers. thieme-connect.com Consequently, synthetic efforts have been directed towards enantioselective strategies to produce the desired stereoisomer.

Enantioselective Synthesis Strategies for Clemastine Stereoisomers

The first enantioselective synthesis of the (S,S)-stereoisomer of clemastine was achieved through the coupling of two enantiomerically enriched components: a proline-derived chloroethylpyrrolidine and a tertiary alcohol. acs.orgfigshare.com This approach marked a significant advancement from earlier syntheses that relied on the resolution of racemic mixtures. acs.org The synthesis of all four possible stereoisomers had been reported previously, which allowed for the characterization of each as its fumarate (B1241708) salt and the identification of the most active (R,R)-isomer. acs.org

Another key strategy involves the asymmetric synthesis of the (R,R)-clemastine by coupling (R)-tertiary alcohol with (R)-chloroethylpyrrolidine via O-alkylation. nih.gov This highlights the modular nature of the synthesis, where the two chiral fragments are prepared separately and then combined.

Control of Stereochemistry in Synthetic Pathways

Controlling the stereochemistry at the two chiral centers of clemastine is a central challenge in its synthesis. researchgate.netrsc.org One of the critical steps is the formation of the ether linkage between the two chiral fragments. This reaction is known to be challenging, often resulting in low yields and the formation of byproducts such as azepanes through ring expansion. researchgate.netnih.gov

A notable method for controlling stereochemistry is the use of a chelation-controlled 1,4-asymmetric induction in the synthesis of the (R)-tertiary alcohol precursor. nih.govresearchgate.net This involves the stereoselective alkylation of a chiral α-benzyloxy ketone with a Grignard reagent. nih.govresearchgate.net The chiral benzyl (B1604629) group serves as both a protecting group and a chiral auxiliary to direct the incoming nucleophile. nih.gov

Furthermore, the stereochemical outcome of certain reactions, such as the aryl migration in lithiated carbamates, has been shown to proceed with a high degree of stereospecificity. The synthesis of (S,S)-clemastine using this method confirmed the invertive nature of the rearrangement. acs.orgfigshare.com

Role of Chiral Auxiliaries and Ligands in Asymmetric Syntheses

Chiral auxiliaries and ligands play a crucial role in inducing asymmetry during the synthesis of clemastine precursors. In the synthesis of the (R)-tertiary alcohol, a chiral benzyl group acts as a chiral auxiliary. nih.gov

More recently, the development of novel biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) has enabled the highly enantioselective addition of Grignard reagents to ketones, providing access to enantioenriched tertiary alcohols that are key intermediates for clemastine. rsc.orgrsc.org For instance, the use of the ligand (R,R)-L12 in the addition of p-chlorophenylmagnesium bromide to acetophenone (B1666503) yielded the (R)-alcohol precursor of clemastine with 94% enantiomeric excess (ee). rsc.orgrsc.org These ligands create a chiral environment around the metal center, directing the nucleophilic attack of the Grignard reagent to one face of the ketone. rsc.org

Novel Synthetic Routes and Reaction Mechanisms

Recent research has focused on developing more efficient and stereoselective synthetic routes to clemastine, moving beyond classical resolution methods.

Invertive N -> C Aryl Migration in Lithiated Carbamates

A significant breakthrough in the enantioselective synthesis of clemastine was the application of an invertive N -> C aryl migration of a lithiated carbamate (B1207046). acs.orgfigshare.com This reaction was used to prepare the enantiomerically enriched tertiary alcohol precursor. acs.orgfigshare.com The synthesis of (-)-(S,S)-clemastine confirmed that the rearrangement proceeds with inversion of stereochemistry at the migration terminus. acs.orgthieme-connect.com

The reaction involves treating a carbamate derivative of α-methyl-p-chlorobenzyl alcohol with a lithium amide base at low temperatures. acs.orgacs.org This stereospecific rearrangement offers a powerful tool for creating the chiral quaternary center of clemastine with a defined configuration. acs.org

Grignard Methodology in Clemastine Precursor Synthesis

The Grignard reaction is a fundamental tool in the synthesis of clemastine precursors, particularly for the formation of the tertiary alcohol moiety. The reaction of 4-chloroacetophenone with phenylmagnesium bromide is a key step in producing the 1-(4-chlorophenyl)-1-phenylethanol (B192741) intermediate. gpatindia.com

Advances in this area include the development of a highly enantioselective formal synthesis of clemastine using an asymmetric Grignard addition to a ketone, mediated by a chiral ligand. rsc.orgrsc.org This methodology allows for the modular construction of the chiral tertiary alcohol precursor with high enantiopurity. rsc.org Specifically, the use of N,N,O-tridentate chiral ligands has been shown to be effective in controlling the stereoselectivity of the addition of both aliphatic and aromatic Grignard reagents to ketones. rsc.org

Electrochemical N-Demethylation Techniques

Electrochemical methods offer a modern alternative for the N-demethylation of amine-containing compounds, avoiding the need for hazardous oxidizing agents or metal-based catalysts. researchgate.netrsc.orgrsc.org Research into the electrochemical oxidation of various alkaloids and related pharmaceutical compounds has included clemastine. researchgate.netrsc.org In a study investigating the electrochemical N-demethylation of tropane (B1204802) alkaloids and other drugs, clemastine was subjected to anodic oxidation. researchgate.netrsc.orgrsc.org

The process was conducted in a home-made electrochemical batch cell using a porous glassy carbon electrode. researchgate.netrsc.org Mechanistic studies suggest that this type of reaction proceeds through the formation of an iminium intermediate, which is then converted into the demethylated product by the nucleophilic action of water present in the solvent system. rsc.orgrsc.org For clemastine, an electrochemical oxidation potential of 0.82 V (versus an Ag/AgCl reference electrode) was applied. researchgate.netrsc.org The reaction, running at 4 mA for 9 hours, resulted in the formation of two primary products. The desired N-demethylated product, norclemastine, was isolated in a 19% yield, while a hydroxylated byproduct was also formed in a 52% yield. researchgate.netrsc.org This demonstrates the feasibility of electrochemical N-demethylation for clemastine, although optimization would be required to improve the selectivity for the norclemastine product.

Structural Modifications and Analog Development

The core structure of clemastine, characterized by its diaryl system and an aminoalkoxy chain connected to a pyrrolidine (B122466) ring, has served as a template for the development of novel analogues with potential therapeutic applications beyond its original antihistaminic function.

Design and Synthesis of Clemastine/Tamoxifen (B1202) Hybrid Molecules

A notable strategy in analog development has been the creation of hybrid molecules that combine the structural features of clemastine with those of tamoxifen, a selective estrogen receptor modulator (SERM). rsc.orgdur.ac.uk Both clemastine and tamoxifen share two key structural elements: a diaryl system and an aminoalkoxy side chain, which were hypothesized to be responsible for their shared antileishmanial activity. rsc.orgdur.ac.uk To exploit this commonality, a library of hybrid compounds was designed. rsc.orgrsc.org

The design process involved replacing the diaryl carbinol of clemastine and the diaryl ethene of tamoxifen with a benzophenone (B1666685) scaffold. rsc.orgresearchgate.networktribe.com This scaffold was chosen for its chemical accessibility and because it makes structural modifications more approachable. rsc.orgrsc.org The synthesis of these hybrids was achieved through a straightforward two-step process:

Scaffold Synthesis : Where not commercially available, various substituted hydroxybenzophenone scaffolds were synthesized via a one-step Friedel–Crafts acylation protocol. rsc.orgworktribe.com This allowed for modifications such as altering the position of the future aminoalkoxy chain and adding different substituents to the aromatic rings. rsc.orgresearchgate.net

Side Chain Attachment : The aminoalkoxy side chains, or "headgroups," were then attached to the hydroxybenzophenone scaffolds through simple SN2 reactions. rsc.orgresearchgate.net The headgroups included the dimethylaminoalkyl motif found in tamoxifen and (2R)-methyl-N-(ω-alkyl)pyrrolidines, which are structurally related to the heterocyclic portion of clemastine. rsc.orgresearchgate.net

This synthetic approach enabled the creation of a diverse library of hybrid molecules for further evaluation. rsc.orgrsc.org

Exploration of Diaryl Systems and Aminoalkoxy Chains

The development of clemastine/tamoxifen hybrids allowed for a systematic exploration of the structure-activity relationships (SAR) of the diaryl system and the aminoalkoxy chain. rsc.org Research findings highlighted several key structural features essential for activity:

Position of the Aminoalkoxy Chain : A significant difference in activity was observed based on the position of the aminoalkoxy side chain on the benzophenone scaffold. rsc.org Compounds with the chain in the meta position relative to the central ketone were the most active. rsc.org In contrast, ortho-substituted analogues were the least active, with para-substituted compounds showing intermediate activity. rsc.org

Substituents on the Diaryl System : The presence of a chlorine substituent on one of the aryl rings, a feature of the original clemastine molecule, was found to enhance activity. rsc.org While both para- and meta-chloro substituents were effective, the para position was chosen for further studies due to its greater chemical accessibility. rsc.org Replacing the chlorine with a smaller methyl group was tolerated, but a bulkier isopropyl group led to a loss of activity. rsc.org

Importance of the Diaryl System : The diaryl system itself was proven to be essential for activity. rsc.org Mono-aromatic analogues, where one of the phenyl rings was removed, were found to be inactive. rsc.org

Nature of the Linker : The length of the aminoalkoxy chain was also important, with a shorter ethyl linker generally providing better results. rsc.org Furthermore, replacing the central ketone of the benzophenone scaffold with an oxygen (diphenyl ether) or methylene (B1212753) (diphenylmethane) linker was tolerated, but these analogues generally displayed lower activity. rsc.org

Analogues with Altered Heterocyclic Ring Systems

Recognizing that the synthesis of clemastine is challenging, particularly the stereoselective formation of the ether bond and the potential for the pyrrolidine-derived alkyl halide to undergo isomerization, researchers have explored analogues with modified heterocyclic systems or alternative linkages. nih.govresearchgate.net

One successful approach involved creating simple N-linked analogues. nih.govrsc.org This strategy addresses the synthetic difficulties by forming a more accessible nitrogen-carbon bond instead of the challenging ether linkage. nih.gov These N-linked analogues were shown to be easier to synthesize while retaining the desired biological activity. nih.govrsc.org

In a further exploration of the heterocyclic component, an indazole analogue was synthesized. nih.gov The synthesis involved creating a mesylated indazole intermediate which was then used to alkylate a dimethylaminoethanol (B1669961) side chain. The resulting product was then reduced with lithium aluminium hydride (LiAlH₄). nih.gov This demonstrates that the pyrrolidine ring of clemastine can be replaced with other heterocyclic systems, such as indazole, to generate novel analogues. nih.gov

Molecular and Cellular Mechanisms of Action of Clemastine Hydrochloride

Primary Receptor Interactions

Clemastine's primary pharmacological effects stem from its ability to bind to and modulate the activity of specific receptors, primarily histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.

Competitive Histamine H1 Receptor Antagonism: Molecular Basis

Clemastine (B1669165) acts as a selective and competitive antagonist of the histamine H1 receptor. drugbank.comwikipedia.orgnih.gov This means that it binds to the same site on the H1 receptor as histamine, but it does not activate the receptor. drugbank.comnih.gov By occupying the binding site, clemastine effectively blocks histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. drugbank.compatsnap.com This competitive antagonism is the molecular basis for its antihistaminic effects, which include the inhibition of histamine-induced vasodilation, increased capillary permeability, and smooth muscle constriction. drugbank.comwikipedia.org As a first-generation antihistamine, clemastine's chemical structure allows it to cross the blood-brain barrier, leading to effects on H1 receptors within the central nervous system. patsnap.comsmpdb.ca

Anticholinergic Properties: Muscarinic Receptor Interactions (e.g., M1R)

In addition to its antihistaminic activity, clemastine exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. drugbank.compatsnap.com Research has specifically implicated the M1 muscarinic acetylcholine receptor (M1R) as a critical target for clemastine's effects on oligodendrocyte differentiation. pnas.org Studies using mouse models with genetic knockouts of different muscarinic receptors have shown that the pro-differentiative effects of clemastine on oligodendrocytes are absent in mice lacking the M1R. pnas.org This suggests that clemastine's interaction with the M1R is a key mechanism underlying its potential for promoting remyelination. pnas.org By blocking the M1R, clemastine interferes with the signaling pathways that normally inhibit oligodendrocyte precursor cell (OPC) maturation. pnas.org

Mechanisms of Oligodendrocyte Lineage Cell Modulation

Recent research has highlighted a novel and significant role for clemastine in the central nervous system, specifically in promoting the health and function of oligodendrocytes, the cells responsible for producing the myelin sheath that insulates nerve fibers.

Promotion of Oligodendrocyte Precursor Cell (OPC) Differentiation and Maturation

A growing body of evidence demonstrates that clemastine promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. frontiersin.orgnih.govfrontiersin.org This effect has been observed in various experimental models, including those for spinal cord injury and Alzheimer's disease. frontiersin.orgnih.govresearchgate.net In a rat model of spinal cord injury, clemastine treatment was shown to enhance the differentiation of OPCs, leading to improved myelin integrity and functional recovery. nih.govresearchgate.net Similarly, in a mouse model of Alzheimer's disease, chronic clemastine treatment increased the densities of both OPCs and mature oligodendrocytes. frontiersin.orgnih.gov The mechanism for this appears to be linked to its antagonism of the M1 muscarinic receptor, which is known to be a negative regulator of oligodendrocyte differentiation. pnas.org By blocking this receptor, clemastine effectively removes a brake on the maturation process of OPCs. pnas.org

Activation of ERK1/2 Signaling Pathways via Muscarinic Receptors in OPCs

The pro-differentiative effects of clemastine on OPCs are mediated, at least in part, through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. researchgate.netfrontiersin.org Studies have shown that clemastine treatment increases the phosphorylation of ERK1/2 in the context of spinal cord injury, and this activation is crucial for its ability to promote OPC differentiation. researchgate.netnih.gov The link between clemastine, muscarinic receptors, and ERK1/2 activation is supported by findings that the effects of clemastine on ERK1/2 phosphorylation and subsequent OPC differentiation can be blocked by a muscarinic receptor agonist. researchgate.netnih.gov Furthermore, inhibiting the ERK1/2 pathway directly also negates the positive effects of clemastine on OPC maturation. researchgate.netnih.gov This indicates that clemastine's antagonism of muscarinic receptors on OPCs triggers the activation of the ERK1/2 signaling cascade, which in turn promotes their differentiation. researchgate.netfrontiersin.orgnih.gov

Prevention of Cellular Senescence in Oligodendrocyte Progenitor Cells

Cellular senescence, a state of irreversible cell cycle arrest, can impair the regenerative capacity of tissues. In the context of neurodegenerative diseases like Alzheimer's, senescent OPCs have been identified as a contributing factor to the pathology. frontiersin.orgdntb.gov.ua Research suggests that clemastine may have a therapeutic benefit by preventing OPCs from entering a senescent state. frontiersin.orgdntb.gov.uaresearchgate.net In a mouse model of Alzheimer's disease, clemastine treatment was found to reduce the number of senescent OPCs. frontiersin.orgnih.gov While the precise mechanism is still under investigation, it is thought to be related to the modulation of pathways involved in cellular aging. nih.gov However, it is important to note that some studies have raised concerns about the long-term effects of clemastine, suggesting that under certain conditions of chronic demyelination, it could potentially lead to OPC pool exhaustion and senescence. nih.govresearchgate.net

Data Tables

Table 1: Research Findings on Clemastine's Effect on Oligodendrocyte Lineage Cells

| Study Focus | Model System | Key Findings | Reference(s) |

| OPC Differentiation | Rat model of spinal cord injury | Clemastine promoted OPC differentiation into mature oligodendrocytes. | nih.govresearchgate.net |

| Myelin Integrity | Mouse model of Alzheimer's disease | Chronic clemastine treatment increased the density of OPCs and mature oligodendrocytes. | frontiersin.orgnih.gov |

| Signaling Pathway | Rat model of spinal cord injury | Clemastine activated the ERK1/2 signaling pathway, which was necessary for OPC differentiation. | researchgate.netfrontiersin.orgnih.gov |

| Cellular Senescence | Mouse model of Alzheimer's disease | Clemastine treatment reduced the number of senescent OPCs. | frontiersin.orgnih.govdntb.gov.ua |

| Chronic Demyelination | Rabbit model of demyelination | Delayed administration of clemastine led to an accumulation of OPCs expressing senescence markers. | nih.gov |

Immunomodulatory and Anti-inflammatory Mechanisms of Clemastine Hydrochloride

Clemastine, a first-generation antihistamine, has demonstrated significant immunomodulatory and anti-inflammatory effects that extend beyond its histamine H1 receptor antagonism. These properties are attributed to its influence on various cellular pathways involved in the inflammatory response, particularly within the central nervous system (CNS).

Inhibition of Microglia-Induced Neuroinflammation

Clemastine has been shown to effectively suppress neuroinflammation by modulating the activity of microglia, the resident immune cells of the CNS. nih.gov In response to injury or pathological stimuli, such as intracerebral hemorrhage, microglia become activated and release a cascade of pro-inflammatory mediators that can lead to secondary brain injury. nih.gov

Research in a murine model of intracerebral hemorrhage demonstrated that clemastine treatment suppressed microglial activation and the subsequent neuroinflammatory response. nih.gov This resulted in a reduction of cerebral hematoma volume, decreased cerebral edema, and lower rates of neuronal apoptosis, ultimately leading to improved behavioral outcomes. nih.gov Furthermore, studies have indicated that clemastine can reduce microgliosis and modulate the expression of microglia-related inflammatory genes. researchgate.netfrontiersin.org

One of the mechanisms by which clemastine exerts these effects is through the purinergic P2X7 receptor (P2X7R), a key regulator of the central immune system. researchgate.netfrontiersin.org Clemastine has been found to downregulate P2X7R, thereby suppressing M1-like microglial activation, which is associated with the release of pro-inflammatory cytokines. frontiersin.org In co-culture experiments, clemastine was shown to inhibit the production of interleukin-1β (IL-1β) by microglia through the inhibition of the p38 MAPK/NLRP3 pathway, which in turn promotes the maturation of oligodendrocyte progenitor cells (OPCs). nih.gov

Suppression of Extracellular Signal-Regulated Kinase-Dependent Proinflammatory Cytokines

Clemastine's anti-inflammatory actions are also mediated by its ability to inhibit the production of key proinflammatory cytokines through the suppression of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govresearchgate.net This mechanism is crucial for its immunosuppressive effects.

A double-blind, placebo-controlled clinical trial in healthy volunteers demonstrated that a single intravenous administration of clemastine reduced the TNF-α secretion potential of peripheral blood macrophages and monocytes. nih.gov This highlights the clinical relevance of clemastine's ERK-dependent anti-inflammatory effects in humans.

Histamine H1 Receptor-Independent Immunosuppressive Effects

A surprising and significant finding is that the immunosuppressive effects of clemastine are not dependent on its primary pharmacological target, the histamine H1 receptor (H1R). nih.govresearchgate.net This indicates a novel mechanism of action for this well-established drug.

Research conducted in H1R-deficient mice has conclusively shown that clemastine can still effectively suppress innate immune responses. nih.gov In these mice, clemastine inhibited the lipopolysaccharide (LPS)-dependent activation of macrophages and reduced the production of proinflammatory cytokines, confirming that these effects are mediated through a pathway independent of H1R. researchgate.netfrontiersin.org This H1R-independent immunosuppression is primarily attributed to the inhibition of the MAPK-ERK signaling pathway. researchgate.net

Other Identified Molecular Targets and Pathways of this compound

Beyond its well-documented antihistaminic and more recently discovered immunomodulatory effects, clemastine interacts with other molecular targets and pathways, revealing a broader and more complex pharmacological profile.

Interaction with Emopamil (B1663351) Binding Protein (EBP) in Cholesterol Biosynthesis

Clemastine has been identified as an inhibitor of the emopamil binding protein (EBP), an enzyme involved in the cholesterol biosynthesis pathway. nih.govneurology.org EBP is a crucial enzyme that catalyzes a step in the conversion of lanosterol (B1674476) to cholesterol. patsnap.com

The inhibition of EBP by clemastine has been linked to its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govneurologylive.com This effect is thought to be mediated by the accumulation of specific sterol intermediates in the cholesterol biosynthesis pathway when EBP is inhibited. neurology.orgneurologylive.com This finding has generated interest in repurposing clemastine for conditions characterized by demyelination. nih.gov Functional assays have confirmed that EBP is an essential protein for maintaining the proliferation and stemness of certain types of brain tumor-initiating cells, and clemastine's suppressive effects on these cells are mediated through its interaction with EBP. nih.gov

Modulation of P2RX7 Purinergic Channel Activity and Pyroptosis Induction in Specific Cell Types

Clemastine has been identified as a positive allosteric modulator of the P2X7 receptor (P2RX7), an ATP-gated ion channel. nih.govnih.gov It sensitizes the receptor to lower concentrations of ATP, enhancing cation entry and facilitating the dilation of the P2X7 pore. nih.govnih.gov This modulation occurs through extracellular binding. nih.govnih.gov This activity has been observed in both recombinant P2X7 receptors and native receptors on human monocyte-derived macrophages. nih.govnih.gov

In the context of the immune response, clemastine's potentiation of P2RX7 can lead to increased release of the pro-inflammatory cytokine IL-1β from LPS-primed macrophages. nih.govnih.gov Furthermore, in the presence of extracellular ATP, clemastine can activate the inflammasome and induce pyroptosis, a form of lytic cell death, in macrophages and oligodendrocytes. neurologylive.commedrxiv.orgnih.govmedrxiv.org This effect is mediated by the P2RX7 channel and can be blocked by a P2RX7 antagonist. neurologylive.comnih.gov Pyroptosis is a recognized mechanism of CNS tissue injury. neurologylive.com In mycobacterial infections, clemastine's potentiation of P2RX7 enhances inflammasome activation, leading to better control of the infection. elifesciences.org

However, recent findings from a clinical trial for multiple sclerosis (MS) indicated that this mechanism might have detrimental effects in certain contexts. The clemastine arm of the TRAP-MS trial was halted due to an accumulation of disability in patients. neurologylive.com Mechanistic studies suggest that clemastine enhances pyroptotic cell death in macrophages/microglia and oligodendrocytes, which have high levels of P2RX7 RNA. neurologylive.com Cerebrospinal fluid analysis of treated patients showed increased markers of innate immunity, purinergic/ATP signaling, and pyroptosis. neurologylive.commedrxiv.orgnih.gov

Anti-Biofilm and Anti-Hemolytic Activity via GdpP Protein in Staphylococcus aureus

Clemastine demonstrates significant inhibitory effects against biofilm formation and hemolytic activity in Staphylococcus aureus. asm.orgnih.gov Its mechanism of action appears to be targeting the GdpP protein, a cyclic di-AMP phosphodiesterase. asm.orgnih.gov This interaction was supported by molecular docking, overexpression experiments, and thermal stability assays. asm.orgnih.gov

The compound has been shown to inhibit the formation of biofilms in various clinical strains of S. aureus, including methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) isolates. asm.orgresearchgate.netresearchgate.net It also reduces the release of extracellular DNA (eDNA), a key component of the biofilm matrix. asm.orgnih.govresearchgate.net

Furthermore, clemastine treatment leads to decreased transcription of genes related to biofilm formation (such as fnbB, icaA, and icaB), virulence (including hlg, hld, lukde, lukpvl, beta-PSM, delta-PSM, and cap5A), and regulatory genes like agrA. asm.orgnih.gov Proteomic analysis of S. aureus treated with clemastine revealed significant changes in the levels of proteins associated with biofilm formation, virulence, and methicillin (B1676495) resistance. asm.org

Potential Influence on Hormonal Regulatory Systems

Research suggests that clemastine may influence hormonal regulatory systems. One study investigated the impact of clemastine on the pituitary-thyroid-adrenal axis in humans and found a significant increase in estradiol (B170435) (E2) levels in both males and females undergoing treatment. innovareacademics.in However, no significant changes were observed in the levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), or prolactin. innovareacademics.in

Earlier research indicated that clemastine analogs could significantly decrease the growth hormone (GH) response to arginine infusion, suggesting that histamine is involved in regulating hormonal release. innovareacademics.in Another study noted significant changes in adrenocorticotropic hormone (ACTH) secretion with antihistamine administration, possibly through the activation of corticotropin-releasing hormone (CRH) release. innovareacademics.in

Interactions with Sigma Receptors

Clemastine is recognized as a non-selective sigma-1 receptor (σ1R) agonist. nih.gov This interaction is believed to be a key component of its neuroprotective effects. nih.gov The σ1 receptors are implicated in neuroprotection and the pathophysiology of conditions like epilepsy. nih.gov

Studies have shown that clemastine's protective effects against seizures and cognitive deficits in animal models can be blocked by a selective σ1 receptor antagonist, confirming the receptor's involvement. nih.gov Clemastine's modulation of σ1 receptors has been linked to the reversal of hippocampal neuroinflammation and oxidative stress. nih.gov It has been shown to increase the expression of inositol-requiring enzyme 1 (IRE1) and x-box binding protein 1 (XBP1), while reducing total reactive oxygen species (TROS) and amyloid-beta protein (Aβ). nih.gov

The interaction of clemastine with sigma receptors has also been highlighted in the context of its antiviral properties. frontiersin.orgnih.gov

Impact on Cellular Survival and Integrity

Decreasing Neuronal Apoptosis

Clemastine has demonstrated the ability to decrease neuronal apoptosis in various models of neurological injury. frontiersin.org In a murine model of intracerebral hemorrhage (ICH), clemastine treatment led to a reduction in neuronal apoptosis, which contributed to improved behavioral outcomes. nih.govmedsci.orgnih.gov This anti-apoptotic effect is linked to its ability to suppress microglia-induced inflammatory responses. nih.gov

By modulating the inflammatory environment and reducing the release of pro-inflammatory mediators that are toxic to neurons, clemastine helps protect neurons from secondary damage following an initial injury. nih.gov The compound has been shown to reduce the harmful effects of activated microglia on neurons in co-culture systems. nih.govnih.gov

Preservation of Myelin Integrity

A significant aspect of clemastine's neuroprotective action is its ability to preserve the integrity of myelin sheaths. nih.govresearchgate.net This is particularly relevant in the context of demyelinating diseases and spinal cord injury. nih.govresearchgate.net Clemastine promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govresearchgate.net

This enhanced myelination helps to delay axonal degeneration and supports functional recovery. nih.gov In a rat model of spinal cord injury, clemastine treatment was shown to preserve myelin integrity and reduce the loss of axons. nih.gov The mechanism for this is thought to involve the modulation of autophagy by inhibiting mTOR. nih.gov In models of hypoxic brain injury, enhancing myelination with clemastine has led to functional recovery and improved motor coordination. frontiersin.org

Pharmacological Characterization of Clemastine Hydrochloride in Non Human Systems

Pharmacokinetic Profiles in In Vitro and Animal Models

Clemastine (B1669165) is rapidly absorbed from the gastrointestinal tract following oral administration in non-human models. drugbank.com However, studies in both dogs and horses have demonstrated low oral bioavailability, calculated at approximately 3% and 3.4%, respectively. researchgate.netnih.govnih.gov This suggests a significant first-pass metabolism effect. msdvetmanual.com

The compound exhibits a wide extravascular distribution, which is indicated by a high volume of distribution (Vd). In dogs, the Vd has been measured at a median of 13.4 L/kg, and in horses, the steady-state volume of distribution (Vss) is 3.8 L/kg. researchgate.netnih.govnih.gov Following administration, plasma concentrations show a biphasic decline, characterized by a very rapid initial drop followed by a terminal elimination phase. nih.govmedchemexpress.com In neonatal mice treated with 7.5 mg/kg/day of clemastine, the maximum plasma concentration (Cmax) was observed to be 44.0 ng/mL. nih.govnih.gov

Absorption and Distribution Parameters of Clemastine in Animal Models

| Parameter | Species | Value | Route |

|---|---|---|---|

| Oral Bioavailability | Dog | 3% | Oral |

| Oral Bioavailability | Horse | 3.4% | Oral |

| Volume of Distribution (Vd) | Dog | 13.4 L/kg | Intravenous |

| Volume of Distribution (Vss) | Horse | 3.8 L/kg | Intravenous |

| Maximal Plasma Concentration (Cmax) | Neonatal Mouse | 44.0 ng/mL | Oral |

The metabolism of clemastine has been investigated in dogs and horses, revealing species-specific pathways. researchgate.netresearchgate.net In both species, Phase I metabolism is prominent. researchgate.net Unchanged clemastine has been recovered in the urine of dogs, but not horses. researchgate.netresearchgate.net

The primary Phase I metabolite identified in dogs is norclemastine, resulting from N-demethylation. researchgate.net Metabolites with one or two additional oxygen atoms were found in both dogs and horses. researchgate.net In dogs and horses, monohydroxylation on one of the aromatic rings or the adjacent methyl group is a favored pathway. researchgate.net When two oxygen atoms are added, they are typically found on the aliphatic portion of the molecule in dogs, whereas in horses they are situated on the aromatic part. researchgate.net

Phase II metabolism, specifically glucuronidation, has been observed in horses, where both mono- and dihydroxyclemastine glucuronides were identified in urine. researchgate.net However, these conjugated metabolites were not recovered from dog urine. researchgate.netresearchgate.net

Clemastine is eliminated from the body primarily through metabolism, with urinary excretion being a major route. msdvetmanual.commsdvetmanual.com The total body clearance of the drug is considered high, with median values of 2.1 L/h/kg in dogs and 0.79 L/h/kg in horses. researchgate.netnih.govnih.gov

The elimination half-life (t1/2) of clemastine varies between animal species. In dogs, the half-life following intravenous administration is approximately 3.8 hours. researchgate.netnih.gov In horses, the terminal phase half-life is around 5.4 hours. nih.govresearchgate.net Studies in neonatal mice determined an elimination half-life of 4.6 hours. nih.govnih.govbiorxiv.org This shorter half-life in animal models results in low plasma concentrations at the end of a 24-hour dosing interval. researchgate.netresearchgate.net In neonatal mice, the area under the plasma concentration curve over 24 hours (AUC24) was 280.1 ng*hr/mL. nih.govnih.govbiorxiv.org

Elimination Kinetic Parameters of Clemastine in Animal Models

| Parameter | Species | Value |

|---|---|---|

| Elimination Half-Life (t1/2) | Dog | 3.8 hours |

| Elimination Half-Life (t1/2) | Horse | 5.4 hours |

| Elimination Half-Life (t1/2) | Neonatal Mouse | 4.6 hours |

| Total Body Clearance | Dog | 2.1 L/h/kg |

| Total Body Clearance | Horse | 0.79 L/h/kg |

| Area Under the Curve (AUC24) | Neonatal Mouse | 280.1 ng*hr/mL |

In vitro studies have demonstrated that clemastine is highly bound to plasma proteins. msdvetmanual.commsdvetmanual.com Research conducted on canine plasma found a specific plasma protein binding level of 98%. researchgate.netnih.gov

Clemastine is recognized for its ability to cross the blood-brain barrier (BBB) in non-human systems. mdpi.comfrontiersin.orgnih.govfrontiersin.org This penetration into the central nervous system (CNS) is a key characteristic of first-generation antihistamines. frontiersin.org Mass spectrometry experiments have confirmed that clemastine efficiently penetrates the BBB and reaches the brain parenchyma. nih.govbiorxiv.org

Studies investigating the role of P-glycoprotein (Pgp), an efflux transporter at the BBB, in the transport of clemastine have yielded results that require careful interpretation. One in vivo study in mice found that the unidirectional transfer constant (Kin) for clemastine was not significantly altered by the presence of cyclosporin (B1163) A, a Pgp inhibitor, suggesting that clemastine is not a major substrate for Pgp-mediated efflux at the BBB. researchgate.net

Plasma Protein Binding Characteristics

Pharmacodynamic Evaluation in Preclinical Models

The pharmacodynamic effects of clemastine have been evaluated in several preclinical animal models, revealing its classic antihistaminic properties as well as its potential in promoting neural repair.

In studies on dogs and horses, intravenous clemastine effectively inhibited cutaneous wheal formation induced by intradermal histamine (B1213489) injections. nih.govnih.govresearchgate.net In dogs, a 0.1 mg/kg intravenous dose led to complete inhibition for 7 hours. nih.gov In horses, an intravenous dose resulted in a maximum wheal reduction of 65%. nih.govresearchgate.net However, due to its low oral bioavailability, oral administration in both species produced only a minor inhibitory effect on histamine-induced reactions. researchgate.netnih.govresearchgate.net

More recent preclinical research has focused on clemastine's effects within the central nervous system, particularly its role in myelination. frontiersin.org In mouse models of preterm white matter injury and neonatal hypoxic-ischemic brain injury, clemastine has been shown to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govnih.govbiorxiv.orgfrontiersin.orgnih.gov This action is believed to be mediated, at least in part, through muscarinic receptors, specifically CHRM1, and activation of the MAPK/ERK signaling pathway. frontiersin.orgnih.gov In a rat model of spinal cord injury, clemastine treatment preserved myelin integrity and enhanced OPC differentiation. frontiersin.org Furthermore, in a SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), chronic clemastine administration reduced microgliosis and enhanced motor neuron survival. frontiersin.org

Conversely, one study investigating the effects of clemastine on developmental myelination in healthy mice reported an impairment. nih.govfrontiersin.org Despite an increase in oligodendrocyte differentiation, the study observed a reduction in myelinated axons, myelin thickness, and the number of nodes of Ranvier, suggesting that the drug's impact on myelin development may be complex and potentially dependent on its effects on other cell types, such as microglia. nih.govfrontiersin.org

In a rabbit proarrhythmia model, high doses of clemastine (3 mg/kg) were found to significantly increase the QT interval and the duration of the monophasic action potential, leading to ventricular arrhythmias in some animals. researchgate.net However, doses considered to be within the clinically relevant range did not produce these effects. researchgate.net

Assessment of Histamine H1 Receptor Antagonism in Animal Models (e.g., wheal formation inhibition)

Clemastine is a first-generation histamine H1 receptor antagonist. frontiersin.orgnih.gov Its primary pharmacological action involves competing with histamine for binding to H1 receptors, thereby mitigating allergic reactions. frontiersin.org This antagonistic activity has been demonstrated in various animal models. For instance, in models of allergic sensitization, clemastine has been shown to suppress inflammatory responses. nih.govresearchgate.net The antihistaminic properties of clemastine are central to its traditional use in treating allergic conditions. frontiersin.org

Investigation of Remyelinating Effects in Animal Models of Demyelination

A significant body of research has focused on the potential of clemastine to promote remyelination in various animal models of demyelination. frontiersin.org Demyelination, the loss of the protective myelin sheath around nerve fibers, is a hallmark of several neurological disorders, including multiple sclerosis. nih.govmednexus.org

In a cuprizone-induced mouse model of demyelination, clemastine treatment enhanced remyelination in the corpus callosum, cerebral cortex, and hippocampus. mednexus.orgfrontiersin.org Similarly, in a lysolecithin-induced model of spinal cord demyelination in mice, clemastine was shown to promote remyelination. frontiersin.org Studies using experimental autoimmune encephalomyelitis (EAE) mouse models, which mimic multiple sclerosis, have demonstrated that clemastine administration can improve clinical scores and enhance remyelination. frontiersin.orgnih.gov

The mechanism behind this remyelinating effect is largely attributed to clemastine's ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes. frontiersin.orgnih.gov This has been observed both in vitro and in various in vivo models. mdpi.com For instance, in a rat model of spinal cord injury, clemastine was found to encourage OPC differentiation. nih.govresearchgate.net However, it is noteworthy that in a rabbit model of LPC-induced demyelination, while delayed administration led to an accumulation of OPCs, short-term treatment reduced their numbers. frontiersin.org Furthermore, one study in healthy developing mice showed that clemastine treatment, despite increasing oligodendrocyte numbers, resulted in impaired myelination and reduced nerve conduction velocity, suggesting a more complex role for the compound in the absence of demyelination. frontiersin.orgnih.govfrontiersin.org

Table 1: Summary of Clemastine's Remyelinating Effects in Animal Models

| Animal Model | Type of Injury/Disease | Key Findings | References |

|---|---|---|---|

| Mouse | Cuprizone-induced demyelination | Enhanced remyelination in corpus callosum, cortex, and hippocampus. | frontiersin.org, mednexus.org |

| Mouse | Lysolecithin-induced spinal cord demyelination | Promoted remyelination. | frontiersin.org |

| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Improved clinical scores and enhanced remyelination. | nih.gov, frontiersin.org |

| Rat | Spinal Cord Injury | Promoted differentiation of oligodendrocyte progenitor cells. | nih.gov, researchgate.net |

| Rabbit | Lysolecithin-induced demyelination | Short-term treatment reduced OPC numbers; delayed administration led to OPC accumulation. | frontiersin.org |

| Mouse (healthy, developing) | Developmental myelination | Increased oligodendrocyte differentiation but impaired myelin formation and reduced conduction velocity. | frontiersin.org, nih.gov, frontiersin.org |

Effects on Neuroinflammation and Neurodegeneration in Murine Models

Clemastine has demonstrated significant effects on neuroinflammation and neurodegeneration in various murine models. frontiersin.org In a murine model of intracerebral hemorrhage, clemastine treatment suppressed microglial activation and the associated neuroinflammatory response. nih.gov It was observed to decrease the levels of pro-inflammatory mediators like iNOS, TNF-α, and IL-1β, while increasing anti-inflammatory effectors such as Arg1. nih.gov

In mouse models of Alzheimer's disease (APP/PS1 transgenic mice), chronic clemastine administration has been shown to reduce the amyloid-β plaque burden and mitigate neuroinflammation. frontiersin.orgresearchgate.netgoogle.com This was associated with the suppression of mTOR signaling, which in turn enhanced autophagy. frontiersin.org Clemastine also prevented the senescence of oligodendrocyte precursor cells, a factor implicated in Alzheimer's disease pathogenesis. frontiersin.orgnih.gov

Furthermore, in a mouse model of amyotrophic lateral sclerosis (SOD1G93A mice), clemastine was found to reduce microgliosis and modulate inflammatory genes, leading to improved motor neuron survival. frontiersin.org It achieved this by promoting a shift in microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state. frontiersin.org In a mouse model of depression induced by chronic unpredictable mild stress, clemastine alleviated depressive-like behaviors by suppressing microglial M1-like activation and the release of pro-inflammatory cytokines in the hippocampus. nih.govfrontiersin.org

Immunomodulatory Effects in Animal Models of Allergic Sensitization and Infection

Clemastine exhibits immunomodulatory effects beyond its primary antihistaminic action. In a murine model of sepsis, clemastine was found to suppress innate immune responses to Listeria monocytogenes. researchgate.netresearchgate.net This immunosuppressive effect was characterized by reduced production of TNF-α and IL-6. researchgate.net Interestingly, these effects appeared to be independent of the histamine H1 receptor. researchgate.netresearchgate.net

In a study on allergic sensitization to bee venom in mice, clemastine treatment paradoxically enhanced sensitization. researchgate.net It led to increased IgE production and decreased IgG2a, indicating a shift towards a T-helper type 2 immune response. researchgate.net This was associated with reduced IFN-gamma and enhanced IL-4 secretion from allergen-specific T cells. researchgate.net

Efficacy in Animal Models of Central Nervous System Disorders (e.g., spinal cord injury, hypoxic-ischemic encephalopathy, Alzheimer's disease, glioblastoma)

Clemastine has shown therapeutic potential in a range of animal models of central nervous system (CNS) disorders. frontiersin.org

Spinal Cord Injury (SCI): In rat models of SCI, clemastine treatment has been shown to preserve myelin integrity, reduce axonal loss, and promote functional recovery. nih.govfrontiersin.orgnih.gov This is attributed to its ability to enhance the differentiation of OPCs and subsequent myelin wrapping. nih.govfrontiersin.org The activation of the ERK1/2 signaling pathway via muscarinic receptors in OPCs appears to be a key mechanism. frontiersin.orgnih.govfrontiersin.org

Hypoxic-Ischemic Encephalopathy (HIE): In neonatal mouse and rat models of hypoxic-ischemic brain injury, clemastine promoted OPC differentiation, enhanced myelination, and improved functional and cognitive recovery. frontiersin.orgnih.gov It was also found to reduce white matter loss. nih.govresearchgate.net In adult mice subjected to hypoxia, clemastine increased the formation of new myelin in the motor cortex and corpus callosum. frontiersin.org The neuroprotective effects in HIE are thought to be mediated, at least in part, through the MAPK/ERK pathway. nih.gov In a large animal model (ovine), clemastine administration following a global ischemic insult showed improvements in inflammatory scores, although neurodevelopmental outcomes were not significantly changed. mdpi.combohrium.com

Alzheimer's Disease (AD): In APP/PS1 transgenic mouse models of AD, clemastine has been found to reduce the generation and accumulation of amyloid-β by decreasing the levels of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). frontiersin.org It also mitigated neuroinflammation, enhanced autophagy, and rescued short-term memory deficits. frontiersin.orgresearchgate.netfrontiersin.org Furthermore, clemastine promoted myelin renewal by preventing the senescence of OPCs. frontiersin.orgfrontiersin.orgnih.gov However, one study noted that clemastine did not alter the number of amyloid-β plaques, suggesting its cognitive benefits in AD mice may primarily stem from enhanced myelin renewal. frontiersin.org

Glioblastoma: In mouse models of glioblastoma, clemastine has demonstrated anti-tumor effects. worldhealth.netnfcr.orgbiobanking.com It was shown to effectively kill glioblastoma cells, block tumor growth, and increase survival in animals bearing intracranial glioblastoma xenografts. worldhealth.netnfcr.org In some instances, administration of clemastine led to the disappearance of invasive glioma cells. nfcr.org The proposed mechanism involves the suppression of brain tumor-initiating cells (BTICs) by targeting the Emopamil (B1663351) Binding Protein (EBP), an enzyme in the cholesterol biosynthesis pathway. nih.govbiorxiv.org

Table 2: Efficacy of Clemastine in Animal Models of CNS Disorders

| Disorder | Animal Model | Key Findings | References |

|---|---|---|---|

| Spinal Cord Injury | Rat | Preserved myelin, reduced axonal loss, improved functional recovery. | frontiersin.org, nih.gov, nih.gov |

| Hypoxic-Ischemic Encephalopathy | Mouse, Rat, Sheep | Promoted OPC differentiation, enhanced myelination, improved functional recovery, reduced white matter loss. | frontiersin.org, nih.gov, researchgate.net, mdpi.com, bohrium.com |

| Alzheimer's Disease | Mouse (APP/PS1) | Reduced amyloid-β, mitigated neuroinflammation, enhanced autophagy, improved memory, promoted myelin renewal. | frontiersin.org, frontiersin.org, researchgate.net, nih.gov |

| Glioblastoma | Mouse | Killed tumor cells, blocked tumor growth, increased survival. | worldhealth.net, nfcr.org, biobanking.com |

Assessment of Antimicrobial and Anti-virulence Properties in Bacterial Models

Recent studies have explored the antimicrobial and anti-virulence properties of clemastine, particularly against Staphylococcus aureus. Clemastine has been shown to inhibit the formation of S. aureus biofilms, which are a major contributor to chronic infections and antibiotic resistance. nih.govnih.gov It also demonstrated the ability to block the hemolytic activity of S. aureus. nih.govnih.gov

The mechanism of its anti-biofilm and anti-hemolytic effects is thought to involve the targeting of the GdpP protein, a cyclic di-AMP phosphodiesterase. nih.gov Clemastine treatment led to decreased transcription of genes related to biofilm formation (fnbB, icaA, icaB) and virulence (hlg, hld, lukde, lukpvl, beta-PSM, delta-PSM, cap5A). nih.govresearchgate.net Additionally, clemastine exhibited slight bacteriostatic activity and enhanced the antibacterial effect of oxacillin (B1211168) against S. aureus. nih.govnih.gov

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) of clemastine is primarily understood in the context of its dual antagonism of the histamine H1 receptor and the muscarinic M1 receptor. frontiersin.orgnih.gov Clemastine belongs to the ethanolamine (B43304) class of antihistamines. Its chemical structure is crucial for its ability to bind to these receptors.

While detailed SAR studies specifically for clemastine are not extensively published in the provided context, the discovery of its remyelinating properties stemmed from high-throughput screening of compounds with anti-muscarinic activity. nih.gov This suggests that the structural features responsible for its M1 receptor antagonism are key to its effects on oligodendrocyte differentiation. frontiersin.orgnih.govresearchgate.net The development of newer compounds with improved selectivity for the M1 receptor over the H1 receptor, such as PIPE-307, has been guided by the insights gained from clemastine's activity, aiming to enhance remyelinating efficacy. The anticholinergic properties against the M1 receptor are considered a critical component for its ability to induce remyelination. frontiersin.orgmedrxiv.orgjci.org

Correlation Between Chemical Structure and Receptor Binding Affinity

Clemastine is an ethanolamine derivative, a class of first-generation H1-antihistamines. drugbank.comnih.gov Its chemical structure is fundamental to its pharmacological action, characterized by a high affinity for the H1 histamine receptor. medchemexpress.com The structure consists of key pharmacophoric moieties: a lipophilic diarylmethyl group, a connecting chain with an ether linkage, and a terminal tertiary amino group incorporated into a pyrrolidine (B122466) ring. auburn.edu The two aryl rings (a phenyl group and a para-chlorophenyl group) are crucial for receptor interaction, and for optimal H1-receptor affinity, they must be able to adopt a non-coplanar conformation. gpatindia.comdamascusuniversity.edu.sy The distance between the center of this diaryl system and the basic nitrogen atom, typically 5 to 6 angstroms in H1-antagonists, serves as a critical spacer for effective binding. auburn.edu

Clemastine acts as a selective histamine H1 antagonist by competitively binding to the receptor, which blocks the action of endogenous histamine. drugbank.comnih.govmedchemexpress.com While highly potent at the H1 receptor, clemastine also exhibits significant binding affinity for other receptors, notably muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic effects. nih.govnih.govfrontiersin.org Furthermore, studies in non-human cell systems have shown that clemastine is a high-potency inhibitor of the human ether-à-go-go-related gene (HERG) K+ channel, with an IC50 value of 12 nM in HEK 293 cells. nih.gov This interaction is believed to occur at a high-affinity binding site within the channel's pore cavity. nih.gov

The following table summarizes the binding affinity of clemastine for various receptors in non-human systems.

Influence of Stereochemistry on Biological Activity and Selectivity

Clemastine possesses two chiral centers, one at the benzylic carbon of the diarylmethyl moiety and the other at the C-2 position of the pyrrolidine ring. auburn.edu The specific three-dimensional arrangement, or stereochemistry, of the molecule is a critical determinant of its biological activity. The pharmacologically active form of clemastine is the dextrorotatory [(+)-] isomer, which has the (R) absolute configuration at both chiral centers. nih.govauburn.edu The official IUPAC name for this active isomer is (2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine. wikipedia.orgresearchgate.net

Research on ethanolamine antihistamines has consistently shown that biological activity is highly dependent on stereochemistry, with one enantiomer typically being significantly more potent than the other. damascusuniversity.edu.sy In the case of clemastine, the antihistaminic activity resides almost exclusively in the (R,R)-stereoisomer. auburn.edu This high degree of stereoselectivity implies that the binding pocket of the H1-receptor has a specific topology that accommodates the (R,R)-configuration far more effectively than other stereoisomers. The precise orientation of the aryl rings, the ether oxygen, and the protonated nitrogen of the (R,R)-isomer allows for an optimal multi-point interaction with the receptor, leading to high-affinity binding and potent antagonist activity. auburn.edudamascusuniversity.edu.sy

Impact of Substituent Modifications on Pharmacological Profile

Modifications to the chemical structure of clemastine have been investigated to understand the contribution of each molecular component to its pharmacological profile, particularly its receptor affinity and selectivity. nih.gov These structure-activity relationship (SAR) studies reveal how altering specific substituents can modulate the drug's interaction with various receptors. gpatindia.com

One area of investigation has been the quaternary methyl group at the benzhydrol center. nih.gov The synthesis of a "nor-methyl" clemastine analogue, which lacks this methyl group, resulted in a compound with a receptor binding profile very similar to that of clemastine itself. nih.gov This suggests that this particular methyl group is not essential for the compound's broad activity across histamine and muscarinic receptors. nih.gov

A more impactful modification was the replacement of the ether linkage. nih.gov The synthesis of N-linked analogues, where the ether oxygen is replaced by a nitrogen atom, led to a significant shift in the pharmacological profile. nih.govresearchgate.net These N-linked analogues demonstrated greater selectivity. For instance, one such analogue showed effective binding primarily at the H1, M1, and M4 receptors, with a notable reduction in affinity for the M2, M3, and M5 muscarinic receptor subtypes compared to clemastine. nih.gov This indicates that the ether oxygen atom is a key determinant of clemastine's broad receptor-binding activity. nih.gov

Modifications to the aromatic rings also influence the pharmacological profile. The para-chloro substituent on one of the phenyl rings is a common feature in potent antihistamines. gpatindia.com Studies exploring hybrids of clemastine and tamoxifen (B1202) have involved modifying this substituent to assess its importance for activity. rsc.orgresearchgate.net Generally, for ethanolamine ethers, the introduction of alkyl substituents at specific positions on the aromatic rings can decrease antihistaminic activity while increasing anticholinergic activity, and vice versa, highlighting the delicate balance required for receptor selectivity. gpatindia.com

The following table compares the receptor binding selectivity of clemastine with a key modified analogue in a radioligand displacement assay.

Analytical Methodologies for Clemastine Hydrochloride Research

Spectrophotometric Techniques

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of clemastine (B1669165). These methods are typically based on the formation of colored complexes that can be measured quantitatively.

Ion-Pair Complex Formation and Detection Principles

The fundamental principle behind the spectrophotometric analysis of clemastine involves its reaction with specific reagents to form an ion-pair complex. Clemastine, which possesses a basic nitrogen atom, can be protonated to form a cation. This cation then electrostatically interacts with an anionic dye or a complex inorganic anion to create a stable, colored ion-pair complex. The intensity of the color produced is directly proportional to the concentration of the drug and can be measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).

Several reagents have been successfully used for this purpose:

Chromotrope 2R: This reagent reacts with clemastine hydrogen fumarate (B1241708) to form a reddish-orange ion-pair complex that exhibits maximum absorbance at 510 nm. researchgate.netrjpbcs.com

Eosin (B541160): In the presence of a non-ionic surfactant like methylcellulose (B11928114) and at an optimal pH of 3.7, eosin forms a binary complex with clemastine. arabjchem.org This method avoids the need for solvent extraction and the resulting complex is measured at 552 nm. arabjchem.org

Silicotungstic Acid: Clemastine reacts with silicotungstic acid to form a microcrystalline precipitate. farmaciajournal.com This ion-association complex can be dissolved in solvents like acetonitrile, and its concentration is determined by measuring its UV absorbance, which shows a maximum at 268.9 nm. farmaciajournal.com

The reaction conditions, such as pH, reagent concentration, and solvent, are optimized to achieve maximum color intensity and stability for accurate quantification. researchgate.netarabjchem.org

Application in Purity and Quantification Assays

Spectrophotometric methods based on ion-pair formation are widely applied for the quantification of clemastine in bulk drug substances and pharmaceutical dosage forms. rjpbcs.comarabjchem.org These assays are valued for their simplicity and accuracy. researchgate.netfarmaciajournal.com

Validation studies have demonstrated that these methods adhere to Beer's law over specific concentration ranges, showing good linearity with high correlation coefficients (e.g., 0.9998-0.9999). rjpbcs.comarabjchem.org Key analytical parameters such as molar absorptivity, detection limits (LOD), and quantification limits (LOQ) are established to ensure the sensitivity and reliability of the method. researchgate.netarabjchem.org For instance, a method using eosin for clemastine determination was found to be applicable over a concentration range of 1.25–11.25 µg/ml. arabjchem.org The results obtained from these spectrophotometric assays for pharmaceutical formulations have shown excellent agreement with those from more complex official methods, indicating their suitability for quality control purposes. rjpbcs.comfarmaciajournal.com

| Reagent | Principle | λmax (nm) | Linearity Range (µg/mL) | Application | Reference |

|---|---|---|---|---|---|

| Chromotrope 2R | Ion-Pair Complex Formation | 510 | 10-60 | Quantification in bulk and dosage forms | researchgate.netrjpbcs.com |

| Eosin | Binary Complex Formation (with surfactant) | 552 | 1.25-11.25 | Quantification in pure form and pharmaceutical preparations | arabjchem.org |

| Silicotungstic Acid | Ion-Association Complex Formation | 268.9 | 1.6·10⁻² - 3·10⁻² mg/mL | Assay in bulk drug | farmaciajournal.com |

Chromatographic Separation and Detection

Chromatographic techniques are indispensable for the analysis of clemastine, offering high specificity and the ability to separate the drug from its impurities, degradation products, and metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of clemastine and analyzing its degradation products. rjpdft.com Stability-indicating HPLC methods are specifically developed to separate the intact drug from any products that may form under stress conditions such as acid and base hydrolysis, oxidation, and heat. rjpdft.comrjpdft.com

A typical Reverse-Phase HPLC (RP-HPLC) method for clemastine fumarate involves a C8 or C18 column. rjpdft.comnih.gov For example, one validated method used a LiChrospher® 100 RP-C8 column with a mobile phase consisting of methanol (B129727) and water (containing 0.05% triethylamine) in a 90:10 ratio. rjpdft.comrjpdft.com The effluent is monitored using a UV detector, commonly at a wavelength of 220 nm. rjpdft.com

The retention time for clemastine under these conditions was found to be approximately 7.49 minutes. rjpdft.comrjpdft.com Such methods are validated according to International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, specificity, and robustness, ensuring their reliability for quality control in pharmaceutical manufacturing. rjpdft.comrjpdft.com The ability of HPLC to resolve clemastine from its degradation products makes it a powerful tool for stability studies. rjpdft.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | Stability-Indicating RP-HPLC | rjpdft.comrjpdft.com |

| Column | LiChrospher® 100 RP-C8 (5µm, 150 x 4.6mm) | rjpdft.comrjpdft.com |

| Mobile Phase | Methanol and Water (0.05% triethylamine) (90:10) | rjpdft.comrjpdft.com |

| Flow Rate | 0.8 mL/min | rjpdft.comrjpdft.com |

| Detection | UV at 220 nm | rjpdft.com |

| Retention Time | ~7.49 min | rjpdft.comrjpdft.com |

| Linearity Range | 15-50 µg/mL | rjpdft.comrjpdft.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Biological Matrices

For the detection of clemastine at very low concentrations in biological fluids like plasma and urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity, making it ideal for pharmacokinetic studies and trace analysis. nih.govresearchgate.net

LC-MS/MS methods have been developed to quantify clemastine in human plasma with lower limits of quantification (LLOQ) as low as 0.01 ng/mL. nih.govresearchgate.net Sample preparation typically involves liquid-liquid extraction from the plasma, often using a deuterated form of clemastine as an internal standard to ensure accuracy. nih.gov The chromatographic separation is often performed on a C18 column, followed by detection using a triple quadrupole mass spectrometer. researchgate.netresearchgate.net

Furthermore, LC-MS/MS is a powerful tool for identifying clemastine metabolites. nih.govresearchgate.net Studies have successfully used this technique to elucidate the structure of metabolites in human urine and other biological samples. researchgate.net Identified metabolites include norclemastine, various isomers of hydroxylated clemastine, and two N-oxide metabolites. nih.gov To aid in this process, researchers have used microbial biotransformation, employing the fungus Cunninghamella elegans, which produces clemastine metabolites in high concentrations, facilitating their structural analysis by MSⁿ experiments. nih.gov

Gas Chromatography (GC) Applications in Research

Gas Chromatography (GC) has also been utilized for the determination of clemastine, particularly in earlier research. rjpbcs.comrjpdft.com One method involved GC with a specific nitrogen-phosphorus detector for the analysis of clemastine in human plasma. rjpdft.com While GC is a robust technique, its application for a thermally labile and relatively high molecular weight compound like clemastine often requires derivatization to increase volatility and thermal stability. The advent of LC-MS/MS with its high sensitivity and applicability to a wider range of compounds without derivatization has made it more prevalent in recent bioanalytical research involving clemastine. rjpdft.com Nevertheless, GC remains a valid technique mentioned in the historical analytical literature for this compound. nih.govnih.gov

Advanced Characterization Techniques

In the research and quality control of clemastine hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for detailed molecular analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical method used to determine the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and their spatial relationships. For a molecule with the structural complexity of clemastine, which contains multiple stereocenters and distinct chemical moieties, NMR is crucial for unambiguous structural confirmation. rsc.orgstanford.edu

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of hydrogen atoms in a molecule and their neighboring atoms. Key parameters from a ¹H NMR spectrum include:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. For clemastine, distinct signals would be expected for the aromatic protons on the two phenyl rings (one of which is chlorinated), the protons of the pyrrolidine (B122466) ring, the methyl group on the nitrogen, the methyl group on the chiral carbon, and the methylene (B1212753) protons of the ethyl ether chain. libretexts.org

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count of protons in each unique environment. stanford.edu

Spin-Spin Coupling (J): The splitting of signals into multiplets (e.g., doublets, triplets) reveals the number of adjacent protons, which is essential for piecing together the molecular fragments. ox.ac.uk

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. ox.ac.uk This allows for a direct count of the non-equivalent carbon atoms in the molecule, which must match the known structure of clemastine (21 carbons). The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, distinguishing between aromatic, aliphatic, and ether-linked carbons. libretexts.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive correlations between protons and carbons, confirming the connectivity and completing the structural assignment of complex molecules like clemastine. ox.ac.uk

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight of a compound and valuable structural information through fragmentation analysis. numberanalytics.comdanaher.com It is a highly sensitive method used for molecular weight determination, identification, and quantification of chemical substances. mtoz-biolabs.com The fundamental principle involves ionizing the sample, separating the resulting ions based on their m/z, and detecting them. danaher.commtoz-biolabs.com

For clemastine, which has a monoisotopic mass of 343.1703 g/mol , high-resolution mass spectrometry can confirm this value with high accuracy, verifying the elemental composition (C₂₁H₂₆ClNO). nih.gov